molecular formula C12H16 B14706709 Tetraspiro[2.0.2.0.2.0.2.0]dodecane CAS No. 24375-17-5

Tetraspiro[2.0.2.0.2.0.2.0]dodecane

Cat. No.: B14706709
CAS No.: 24375-17-5
M. Wt: 160.25 g/mol
InChI Key: WDWKDXQBNGMXEI-UHFFFAOYSA-N
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Description

Tetraspiro[2.0.2.0.2.0.2.0]dodecane, a unique hydrocarbon also known as [4]Rotane, is a complex polycyclic alkane of significant interest in fundamental and applied research . Its defining feature is a highly rigid and strained molecular architecture, built from multiple spiro-linked cyclopropane rings, resulting in a C12H16 formula and a molecular weight of 160.26 g/mol . This intricate structure makes it a valuable model compound for studying strain energy in complex hydrocarbon systems, as documented in scientific literature . Experimental thermochemical data reveals an enthalpy of fusion (ΔfusH) of 21 kJ/mol at 394.9 K, reflecting the energy requirements for its solid-state phase transitions . The compound also possesses a high enthalpy of sublimation (ΔsubH) of 74.9 ± 0.5 kJ/mol, indicative of substantial intermolecular forces in its crystalline form . With a calculated density of approximately 1.191 g/cm³ and a high predicted boiling point of around 258°C, this compound serves as a critical subject in materials science, organic chemistry, and pharmaceutical research for probing structure-property relationships and as a potential synthetic building block . This product is intended for research and development purposes only and is not classified as a drug or for consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24375-17-5

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

tetraspiro[2.0.24.0.27.0.210.03]dodecane

InChI

InChI=1S/C12H16/c1-2-9(1)10(3-4-10)12(7-8-12)11(9)5-6-11/h1-8H2

InChI Key

WDWKDXQBNGMXEI-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3(CC3)C4(C25CC5)CC4

Origin of Product

United States

Advanced Synthetic Methodologies for Tetraspiro 2.0.2.0.2.0.2.0 Dodecane and Analogues

Strategic Approaches to Polyspirocyclopropanated Frameworks

The synthesis of molecules containing multiple spiro-fused cyclopropane (B1198618) rings requires specialized methods capable of forming highly strained C-C bonds and controlling the three-dimensional arrangement of the resulting framework.

A key strategy for synthesizing tetraspiro[2.0.2.0.2.0.2.0]dodecane involves the thermal dimerization of bi(cyclopropylidene). thieme-connect.dethieme-connect.de This reaction pathway is highly dependent on the reaction conditions, which can be manipulated to favor either dimerization or isomerization. At 210 °C for 6 hours, the thermolysis of bi(cyclopropylidene) (59) yields 1-methylenespiro[2.2]pentane (60) as the major product (40% yield) and the desired dimer, this compound (61), in a 16% yield. thieme-connect.de Conversely, altering the conditions to 170 °C for 84 hours reverses this product ratio, favoring the formation of the isomerization product. thieme-connect.dethieme-connect.de

Thermolysis of Bi(cyclopropylidene) (59)
ConditionsProduct(s)YieldReference
210 °C, 6 hours1-methylenespiro[2.2]pentane (60) and this compound (61)40% and 16% thieme-connect.de
170 °C, 84 hours1-methylenespiro[2.2]pentane (60)Major product thieme-connect.dethieme-connect.de

This method highlights a direct pathway to the acs.org-rotane core structure through the dimerization of a suitable precursor. thieme-connect.de

Organometallic reagents play a crucial role in the synthesis of strained cyclic systems. For instance, organozinc-mediated cyclopropanation has been applied to synthesize three-membered cyclic fuels with high yields by optimizing reaction conditions. acs.org A "zinc carbon enolate" is considered a key intermediate in the formation of complex polyspiro compounds like tetraketones featuring a cyclooctane (B165968) core with four spiro-annelated cyclopropane rings. researchgate.net The reaction of di-Grignard reagents with silver(I) trifluoromethanesulfonate (B1224126) is another effective method for synthesizing bicyclic frameworks. thieme-connect.de Furthermore, alkylative ring-opening of bicyclic aziridinium (B1262131) ions using organocopper reagents has been successfully used to produce substituted piperidines, showcasing the utility of organometallic reagents in strain-release-driven transformations. nih.gov

Cycloaddition reactions are powerful tools for constructing strained polycyclic and spirocyclic systems. acs.orgrti.org A [2+1] cycloaddition of cyclobutylidene to bicyclobutylidene is a key step in the synthesis of a [3.4]rotane. acs.orgrti.orgacs.org Similarly, a [2+2] cycloaddition of trimethyleneketene with bicyclobutylidene, followed by spiroalkylation, yields a [4.4]rotane. acs.orgrti.orgacs.org

The inherent strain in small rings can be the driving force for these reactions. nih.govnih.gov For example, the reaction between strained cyclopropenes and ortho-quinones proceeds rapidly, demonstrating the utility of strain-promoted cycloadditions. nih.govresearchgate.net Donor-acceptor (D-A) cyclopropanes are particularly versatile building blocks in [3+2] cycloaddition reactions with various partners, including enamides and aldehydes, to form complex spirocyclopentane derivatives. nih.govresearchgate.net The reactivity in these cycloadditions is influenced by the strain present in the cyclopropane ring, which lowers the activation enthalpy of the reaction. rsc.org

Achieving regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like polyspirocyclopropanes. masterorganicchemistry.comtue.nl The development of methods that provide high levels of diastereo- and enantioselectivity is a current focus of research. rsc.org

Catalytic systems are often employed to achieve this control. For example, cobalt(II) complexes with chiral ligands have been used to catalyze asymmetric Michael-alkylation reactions, yielding chiral spiro-cyclopropane-oxindoles with excellent control over stereoselectivity. rsc.org The choice of catalyst and ligand can even lead to a complete reversal of enantioselectivity. rsc.org In other systems, such as the synthesis of spiro(cyclopentane-1,3'-indoline) derivatives, the use of a simple base like NaOH can promote a highly chemo- and diastereoselective (3+2) cycloaddition. nih.gov The stereochemical outcome of a reaction can be highly dependent on the structure of the substrate and the reaction mechanism. masterorganicchemistry.com Enzymes, such as P450 monooxygenases, also offer remarkable regio- and stereoselectivity in transformations, which can be tuned by modifying anchoring groups within the enzyme structure. mdpi.com

Key Precursors for Polyspirocyclopropane Synthesis
Precursor NameChemical FormulaTarget StructureReference
Bi(cyclopropylidene)C₆H₈This compound thieme-connect.dethieme-connect.de
7,7-dibromodispiro[2.0.2.1]heptaneC₇H₈Br₂Bicyclopropylidene
BicyclobutylideneC₈H₁₂[3.4]Rotane and [4.4]Rotane acs.orgrti.org

Methodological Advancements in High-Yield Syntheses of Strained Polycycles

Recent advancements in synthetic methodology have focused on improving the efficiency and yield of reactions that produce strained polycyclic molecules. rsc.org One approach involves the meticulous optimization of reaction conditions, including the choice of solvents, reagents, and catalyst systems. For instance, an RCOOZnCH₂I-mediated cyclopropanation was optimized to achieve nearly quantitative yields for certain three-membered cyclic fuels. acs.org

Another significant area of advancement is the development of novel catalytic strategies. The use of Pt-square-based macrocyclization strategies combined with a mild dehydrative aromatization reaction has led to high-yield syntheses of various cycloparaphenylenes, which are highly strained macrocycles. acs.org This particular aromatization protocol has been shown to produce yields of 92-95% for several [n]CPPs. acs.org The development of strain-release functionalization strategies also represents a major step forward, allowing for the late-stage installation of strained ring systems into complex molecules with high efficiency. nih.gov These methods often rely on the potential energy stored in strained bonds to drive reactions to completion. nih.gov

Challenges and Future Directions in Synthetic Access to Complex Spiro Architectures

The synthesis of complex spiro architectures like this compound, also known as uni-hamburg.de-rotane, is a formidable task that pushes the boundaries of modern synthetic methodologies. The inherent strain in these molecules, arising from the fusion of multiple small rings, presents a primary obstacle that must be overcome.

A key synthetic route to uni-hamburg.de-rotane involves the thermal isomerization of bicyclopropylidene. This reaction, however, is not without its own set of challenges. The high temperatures required for the isomerization can lead to a mixture of products, including the rearranged product 1-methylenespiro[2.2]pentane. The yield of the desired this compound is often modest, necessitating careful optimization of reaction conditions to favor its formation.

The synthesis of even more complex analogues, such as hexaspiro[2.0.2.0.2.0.2.0.2.0.2.0]octadecane ( rsc.org-rotane), further highlights the synthetic hurdles. These intricate structures demand multi-step sequences and often employ specialized reagents and conditions to achieve the desired connectivity.

Looking toward the future, the development of more efficient and selective methods for the construction of such highly strained spiro systems is a key area of research. This includes the exploration of novel catalytic systems that can operate under milder conditions and provide greater control over product distribution. The quest for stereoselective syntheses of chiral spirocycles is another significant frontier, as the three-dimensional nature of these molecules makes them attractive targets for applications in materials science and medicinal chemistry. illinois.edu

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic Techniques

High-Resolution Spectroscopic Characterization for Structural Confirmation

High-resolution spectroscopy is essential for confirming the intricate and highly symmetrical structure of Tetraspiro[2.0.2.0.2.0.2.0]dodecane. These techniques provide unambiguous evidence of the connectivity and spatial orientation of the atoms within the molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a complex molecule like this compound, 1D (¹H and ¹³C) and multi-dimensional NMR experiments (like COSY, HSQC, and HMBC) are invaluable. thieme-connect.de These methods help to establish the connectivity between protons and carbons, providing a complete picture of the carbon skeleton.

In the case of this compound, the high degree of symmetry simplifies the ¹H and ¹³C NMR spectra. thieme-connect.de However, the precise assignment of chemical shifts and the determination of through-space interactions (via NOESY experiments) are crucial for confirming the rigid, spiro-fused structure. Theoretical calculations of NMR parameters, including shielding constants, are often used in conjunction with experimental data to achieve accurate structural assignment. trygvehelgaker.no

Analysis of Spin-Spin Coupling Constants for Geometric Information

Spin-spin coupling constants (J-couplings) in NMR spectroscopy provide detailed information about the geometry of a molecule. organicchemistrydata.org These couplings, which are transmitted through chemical bonds, are sensitive to dihedral angles, bond lengths, and the nature of intervening atoms. The analysis of ¹H-¹H and ¹H-¹³C coupling constants is particularly powerful for defining the conformation of the cyclopropane (B1198618) and cyclobutane (B1203170) rings in this compound.

The magnitude of the coupling constant is influenced by several factors, with the Fermi-contact term being the most significant contributor. rsc.orgnih.gov Ab initio or Density Functional Theory (DFT) calculations can be employed to predict spin-spin coupling constants, which can then be compared with experimental values to validate the proposed structure. researchgate.net For complex structures, this comparison is a rigorous test of the assigned stereochemistry.

Table 1: General Types of Proton-Proton Spin-Spin Coupling Constants (SSCCs) and their Structural Dependence

Coupling TypeNumber of BondsTypical Magnitude (Hz)Geometric Dependence
Geminal (²JHH)2-20 to +40Depends on the H-C-H bond angle and electronegativity of substituents.
Vicinal (³JHH)30 to 20Strongly dependent on the dihedral angle (Karplus relationship).
Long-Range (⁴JHH and higher)4+0 to 3Generally small, but can be significant in rigid or unsaturated systems.

This table presents general values and trends. Specific values for this compound would require specific experimental measurement or high-level computational analysis.

Photoelectron Spectroscopy for Electronic Structure Insights

Photoelectron Spectroscopy (PES) is a technique that measures the ionization energies of molecules, providing direct insight into the energies of molecular orbitals. chemeo.com For a strained molecule like this compound, PES can reveal the electronic consequences of its unique structure. The spiro-fused cyclopropane rings possess "Walsh" orbitals, which have significant p-character and are involved in the C-C bonding.

PES would be expected to show ionizations at relatively low energies corresponding to the removal of electrons from these high-lying Walsh orbitals. The interaction between the four cyclopropane rings, mediated by the central cyclobutane ring, would likely lead to a splitting of these orbital energies, which would be observable in the photoelectron spectrum. This data provides a detailed map of the molecule's electronic structure and the extent of electronic communication between the strained rings.

X-ray Crystallography for Precise Geometric Parameters

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline molecule, providing accurate measurements of bond lengths, bond angles, and torsion angles. wikipedia.orgnih.govlibretexts.org To perform this analysis, a high-quality single crystal of the compound is required. utah.edubioscience.fi

Table 2: Selected X-ray Crystallographic Data for a Related Spiro-Cyclopropane Compound

ParameterValueSignificance
Distal C-C Bond Length1.437(4) - 1.452(4) ÅSignificantly shorter than a typical alkane C-C bond (~1.54 Å), indicating high strain. researchgate.net
Molecular ConformationNearly PlanarThe core structure of the molecule is relatively flat. researchgate.net

Data from Tetraspiro[2.1.2.1.2.1.2.1]hexadecane-1,3,5,7-tetraone, a related derivative. researchgate.net

Vibrational Spectroscopy for Bond Analysis and Strain Manifestations

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of the types of bonds present and their chemical environment, making it a useful tool for functional group identification and for assessing molecular strain.

Infrared (IR) Spectroscopic Signatures

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the vibrations of its C-H and C-C bonds. The cyclopropane rings have characteristic IR absorptions that distinguish them from unstrained alkanes. Specifically, the C-H stretching vibrations of cyclopropyl (B3062369) groups typically appear at higher wavenumbers (around 3100-3000 cm⁻¹) compared to those in acyclic alkanes (below 3000 cm⁻¹). This shift is attributed to the increased s-character of the C-H bonds.

Table 3: Predicted Infrared (IR) Absorption Ranges for this compound

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)
C-H StretchCyclopropyl C-H3095 - 3010
C-H StretchCyclobutyl C-H2962 - 2853
C-H BendAlkane CH₂1485 - 1365

This table is based on general correlation charts for the specified functional groups. revisely.com

The spectrum would also contain a complex fingerprint region with absorptions due to C-C stretching and various bending and rocking motions of the entire molecular framework. The analysis of these vibrations can provide further confirmation of the molecule's unique, highly strained polycyclic structure.

Raman Spectroscopic Studies

The vibrational modes of a molecule, observable through Raman spectroscopy, provide a detailed fingerprint of its structural and bonding characteristics. For a molecule with the high symmetry of this compound, Raman spectroscopy is a particularly powerful tool. While specific experimental Raman spectra for this compound are not widely published in readily accessible literature, computational methods can provide valuable insights into its expected vibrational properties.

Theoretical calculations based on density functional theory (DFT) or other ab initio methods can predict the Raman active modes. These calculations would reveal the characteristic frequencies corresponding to the stretching and bending of the C-C and C-H bonds within the cyclopropane rings and the central quaternary carbon atoms. Key vibrational modes expected for this compound would include:

Cyclopropane Ring Deformations: Symmetric and asymmetric stretching and scissoring modes of the CH2 groups.

Spiro-Center Vibrations: Breathing modes of the central carbon framework.

C-C Bond Stretching: Vibrations of the bonds connecting the cyclopropane units.

The high symmetry of the molecule would lead to specific selection rules, resulting in a relatively simple Raman spectrum despite the molecule's complexity. The analysis of these predicted spectra is crucial for identifying the molecule and understanding the strain inherent in its tightly wound structure.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, offering clues to its structure. The electron ionization (EI) mass spectrum of an organic compound often reveals characteristic fragmentation patterns. nist.gov

For this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The National Institute of Standards and Technology (NIST) database reports the ionization energy for this compound, a key parameter in mass spectrometry. nist.gov

Due to the strained nature of the cyclopropane rings, the fragmentation of this compound under electron ionization is anticipated to be significant. The fragmentation pathways of alkanes and cycloalkanes typically involve the cleavage of C-C bonds, leading to the formation of stable carbocations. For this spiro compound, likely fragmentation pathways would include:

Loss of Cyclopropyl Groups: Cleavage of the spiro linkages could lead to the loss of cyclopropyl radicals or cations.

Ring Opening and Rearrangement: The high strain energy may facilitate ring-opening of the cyclopropane units, followed by rearrangements to form more stable acyclic or larger cyclic fragments.

Sequential Loss of Small Alkenes: Following ring opening, the molecule could undergo fragmentation through the loss of ethylene (B1197577) (C2H4) or other small neutral molecules.

A detailed analysis of the relative abundances of the fragment ions in the mass spectrum would provide a roadmap to understanding the stability of the various charged species that can be formed from the parent molecule.

Conformational Dynamics and Energy Landscape Analysis

The study of conformational dynamics explores the different spatial arrangements of a molecule and the energy associated with them. For a complex, non-planar molecule like this compound, understanding its conformational preferences and the energy barriers between different conformers is essential for a complete picture of its behavior.

Due to the rigid nature of the spiro-fused cyclopropane rings, the conformational flexibility of this compound is limited compared to acyclic alkanes. However, subtle puckering of the central ring system and the relative orientations of the cyclopropane units can lead to different conformers.

Computational chemistry provides powerful tools to explore the potential energy surface of a molecule. Methods such as molecular mechanics force fields and ab initio calculations can be used to:

Identify Stable Conformers: Locate the low-energy arrangements of the molecule.

Determine Rotational Barriers: Calculate the energy required to interconvert between different conformers.

Map the Energy Landscape: Visualize the potential energy of the molecule as a function of its geometric parameters.

For this compound, the energy landscape is likely characterized by a number of shallow energy minima corresponding to slightly different puckered conformations. The barriers between these conformers would provide insight into the molecule's rigidity and dynamic behavior at different temperatures.

Theoretical and Computational Chemistry Investigations of Tetraspiro 2.0.2.0.2.0.2.0 Dodecane

Quantum Chemical Methods for Electronic Structure and Bonding Analysis

A thorough understanding of tetraspiro[2.0.2.0.2.0.2.0]dodecane's stability, reactivity, and spectroscopic properties necessitates the use of sophisticated quantum chemical methods. These computational tools allow for the examination of its electronic structure and the nature of its chemical bonds, which are significantly influenced by the high degree of strain.

Density Functional Theory (DFT) Studies of Geometric and Electronic Properties

While specific DFT studies on this compound are not prominently documented, this computational method would be the workhorse for investigating its molecular properties. DFT is well-suited for calculating the equilibrium geometry, vibrational frequencies, and electronic properties of molecules of this size.

A hypothetical DFT study would likely focus on optimizing the molecule's geometry to determine bond lengths and angles, which are expected to deviate significantly from standard values due to ring strain. Analysis of the molecular orbitals would reveal how the sigma bonds of the cyclopropane (B1198618) and cyclobutane (B1203170) rings interact. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, along with the HOMO-LUMO gap, would provide insights into the molecule's kinetic stability and its potential for participating in chemical reactions.

Ab Initio Calculations for High-Accuracy Predictions

For more precise predictions of energetic and electronic properties, high-level ab initio calculations would be invaluable. Methods such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, while computationally more demanding, could provide benchmark data for the molecule's heat of formation and strain energy.

These methods are particularly important for accurately describing the subtle electronic effects arising from the spiro-conjugation and through-bond interactions that are likely present in this compact system. An analysis of the electron density distribution using techniques like the Quantum Theory of Atoms in Molecules (QTAIM) could definitively characterize the nature of the bonding within the strained rings.

Energetic Landscape and Strain Energy Calculations

The defining feature of this compound is its significant ring strain, a consequence of the fusion of four three-membered rings onto a four-membered ring. Quantifying and understanding the components of this strain are crucial for predicting its stability and chemical behavior.

Quantification of Total Strain Energy

The total strain energy of the molecule could be calculated using isodesmic or homodesmotic reactions. These theoretical reactions involve breaking down the target molecule into smaller, strain-free fragments. By comparing the computed energy of the strained molecule to the sum of the energies of the unstrained products, a reliable estimate of the total strain energy can be obtained. Given the presence of both cyclopropane and cyclobutane rings, a significant amount of strain is anticipated.

Decomposition of Strain Components (Angle, Torsional, Steric)

The total strain energy in this compound is a composite of several factors. A detailed computational analysis could decompose this total strain into its constituent parts:

Angle Strain: Arising from the deviation of bond angles from their ideal values (e.g., 60° in cyclopropane and 90° in cyclobutane from the ideal 109.5° for sp³ hybridized carbon).

Torsional Strain: Resulting from the eclipsing interactions of bonds on adjacent carbon atoms.

Steric Strain: Stemming from non-bonded interactions between atoms that are forced into close proximity by the rigid molecular framework.

Understanding the relative contributions of these components would provide a deeper insight into the molecule's energetic landscape.

Isoelectronic and Isomeric Strain Energy Comparisons

To put the strain energy of this compound into perspective, it would be highly informative to compare it with its isomers and other related [n]-rotanes. For instance, comparing its strain energy to that of its isomers, such as those containing different arrangements of spiro-fused rings, could reveal the most stable structural motifs.

A comparison with other members of the [n]-rotane family, such as nih.gov-rotane (trispiro[2.0.2.0.2.0]nonane) and researchgate.net-rotane (pentaspiro[2.0.2.0.2.0.2.0.2.0]pentadecane), would elucidate the trend in strain energy as the central ring size or the number of spiro-fused rings changes. This would contribute to a more general understanding of strain in this class of fascinating molecules.

Reactivity Prediction and Reaction Pathway Modeling

The high degree of strain in this compound suggests that it is likely to be a highly reactive molecule. Computational chemistry offers a suite of tools to predict its reactivity and model potential reaction pathways.

Transition state theory is a cornerstone of computational reaction chemistry, allowing for the determination of reaction rates and the elucidation of reaction mechanisms. wikipedia.org For a molecule like this compound, transition state analysis can be employed to investigate various potential reactions, such as thermal rearrangements, cycloadditions, or reactions with electrophiles.

The process would involve:

Locating Stationary Points: The geometries of the reactant (this compound), potential products, and, crucially, the transition states connecting them would be optimized using quantum mechanical methods like Density Functional Theory (DFT).

Frequency Calculations: Vibrational frequency calculations are performed to characterize these stationary points. A stable molecule will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ox.ac.uk

Activation Energy Barrier Calculation: The energy difference between the reactant and the transition state provides the activation energy barrier for the reaction. A lower activation barrier indicates a more kinetically favorable reaction.

For instance, a hypothetical study could investigate the thermal isomerization of this compound. The transition state for the cleavage of one of the cyclopropane rings could be located, and the activation energy for this process calculated. This would provide insight into the thermal stability of the molecule.

Illustrative Data Table: Hypothetical Transition State Analysis for the Isomerization of this compound

Reaction PathwayComputational MethodΔE (kcal/mol)ΔH‡ (kcal/mol)ΔG‡ (kcal/mol)Imaginary Frequency (cm⁻¹)
Cyclopropane Ring OpeningB3LYP/6-31G(d)35.234.845.1-450
Cyclobutane Ring ExpansionB3LYP/6-31G(d)42.541.952.3-510

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the type of information that would be generated from a transition state analysis.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wikipedia.orgnumberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comlibretexts.org For this compound, FMO analysis can provide insights into its susceptibility to attack by electrophiles or nucleophiles and its potential to participate in pericyclic reactions.

A computational study would involve:

Calculation of Molecular Orbitals: The energies and shapes of the HOMO and LUMO of this compound would be calculated.

Analysis of Orbital Energies and Symmetries: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. acs.org

Visualization of Orbital Distributions: The spatial distribution of the HOMO and LUMO can indicate the likely sites of electrophilic or nucleophilic attack.

Due to the strain in the cyclopropane rings, it is expected that the HOMO of this compound would have significant contributions from the Walsh orbitals of the cyclopropane rings, making these regions susceptible to electrophilic attack. The LUMO would likely be associated with the antibonding orbitals of the strained C-C bonds.

Illustrative Data Table: Hypothetical FMO Analysis of this compound

Molecular OrbitalComputational MethodEnergy (eV)Primary Atomic Orbital Contributions
HOMODFT/B3LYP/6-31G(d)-8.5C-C σ (cyclopropane)
LUMODFT/B3LYP/6-31G(d)1.2C-C σ* (cyclopropane & cyclobutane)
HOMO-LUMO GapDFT/B3LYP/6-31G(d)9.7-

Note: The data in this table is hypothetical and for illustrative purposes only. It illustrates the kind of information that would be generated from an FMO analysis.

Computational Design of Hypothetical Analogues and Derivatives

Computational chemistry is an invaluable tool for the in silico design of new molecules with desired properties, a process that is significantly faster and more cost-effective than experimental synthesis. rsc.orgmdpi.com Starting from the this compound framework, numerous hypothetical analogues and derivatives can be designed and their properties evaluated computationally.

Potential design strategies could include:

Substitution: Introducing various functional groups onto the cyclopropane or cyclobutane rings to modulate electronic properties, stability, and reactivity. For example, substituting hydrogen atoms with electron-withdrawing or electron-donating groups.

Heteroatom Incorporation: Replacing one or more carbon atoms with heteroatoms (e.g., nitrogen, oxygen, silicon) to create novel heterocyclic spiro compounds with potentially unique properties.

Ring Size Modification: Computationally exploring analogues with different ring sizes, for example, replacing the central cyclobutane with a cyclopentane (B165970) or the cyclopropane rings with cyclobutane rings, to study the effect on strain and stability.

For each designed analogue, computational methods can be used to predict its geometric structure, strain energy, electronic properties (HOMO-LUMO gap), and potential reactivity, allowing for the down-selection of promising candidates for future synthetic efforts.

Illustrative Data Table: Hypothetical Properties of Designed Analogues

AnalogueModificationPredicted Strain Energy (kcal/mol)Predicted HOMO-LUMO Gap (eV)
1-Nitro-tetraspiro[2.0.2.0.2.0.2.0]dodecaneNO₂ substitution1558.9
1-Aza-tetraspiro[2.0.2.0.2.0.2.0]dodecaneC replaced by N1459.2
Tetraspiro[2.0.3.0.2.0.3.0]tetradecaneCyclobutane rings13010.1

Note: The data in this table is hypothetical and for illustrative purposes only. It showcases how computational design can be used to explore the properties of novel compounds.

Development of New Computational Models for Strained Systems

Highly strained molecules like this compound pose significant challenges to standard computational models. The unusual bonding in strained rings, such as the bent bonds in cyclopropane, can be difficult to describe accurately with some computational methods. Therefore, the study of such molecules can drive the development of new and improved computational models.

Areas for development include:

Improved Functionals for DFT: Developing new density functionals that are better parameterized to handle the complex electronic structures of strained systems.

Multireference Methods: For some reactions of strained molecules, particularly those involving bond breaking, a single-reference method like DFT may be inadequate. The development and application of more accurate, albeit computationally more expensive, multireference methods are crucial.

Force Field Development: For molecular mechanics simulations of larger systems containing strained spiro-fused motifs, the development of accurate force field parameters is essential. Data from high-level quantum mechanical calculations on molecules like this compound can be used to parameterize these force fields.

The computational investigation of this compound and its analogues not only provides insights into the chemistry of these unique molecules but also serves as a benchmark for testing and refining the computational tools used to study them.

Reactivity Profiles and Reaction Mechanisms of Tetraspiro 2.0.2.0.2.0.2.0 Dodecane

Strain-Release Driven Chemical Transformations

The high degree of strain within the spiro-annulated cyclopropane (B1198618) rings is a key determinant of the reactivity of tetraspiro[2.0.2.0.2.0.2.0]dodecane. This stored potential energy provides a thermodynamic driving force for reactions that lead to more stable, less strained structures. nsf.govrsc.org

Ring-Opening Reactions of Spirocyclopropane Moieties

The cyclopropane rings in this compound are susceptible to ring-opening reactions, a common pathway for relieving ring strain. nsf.gov These reactions can be initiated by various reagents and conditions, leading to the formation of larger, more stable ring systems. For instance, reactions involving the cleavage of the cyclopropane rings can be triggered by electrophiles, nucleophiles, radical species, and transition metals. rsc.org The relief of ring strain provides a strong thermodynamic incentive for these transformations. nih.gov

Carbon-Carbon σ-Bond Activation Processes

The strained carbon-carbon single bonds (σ-bonds) within the cyclopropane moieties are susceptible to activation and cleavage. nsf.gov This process is a key step in many of the rearrangement and functionalization reactions of the molecule. The activation of these bonds is generally favored over C-H bond activation due to the inherent strain. nsf.gov Transition metal complexes have been shown to facilitate the cleavage of C-C σ-bonds in strained ring systems, often leading to the formation of metallacyclic intermediates. nih.gov

Rearrangement Reactions

Under thermal conditions, this compound can undergo rearrangement reactions. For example, the isomerization of bi(cyclopropylidene) at elevated temperatures can yield this compound as a dimeric product, alongside other rearranged products. thieme-connect.dethieme-connect.de The driving force for such rearrangements is the conversion of the highly strained spirocyclic system into a more stable arrangement. thieme-connect.dethieme-connect.de

Mechanistic Studies of Oxidative Functionalization

The oxidation of this compound and related polyspirocyclic hydrocarbons provides a pathway to introduce new functional groups. The positions adjacent to the spiro-cyclopropane rings are particularly activated towards oxidation.

Regioselectivity and Stereoselectivity in Oxidation Reactions

The oxidation of hydrocarbons containing spiro-annulated cyclopropane rings often occurs with high regioselectivity. Oxidation tends to happen at the carbon atoms alpha to the cyclopropyl (B3062369) group, leading to the formation of ketones. researchgate.netresearchgate.net The stereochemical outcome of these reactions can be influenced by the structure of the substrate and the oxidizing agent used. researchgate.net

Catalytic Systems for Controlled Functionalization

Various catalytic systems have been employed for the controlled functionalization of strained polycyclic hydrocarbons. Ruthenium tetroxide (RuO₄), often generated in situ, has proven to be a powerful and effective oxidizing agent for these systems, selectively oxidizing the positions alpha to the cyclopropyl groups. researchgate.netresearchgate.net Other oxidizing systems, such as ozone on silica (B1680970) gel and dioxiranes, have also been investigated, each showing different reactivity and selectivity profiles. researchgate.netresearchgate.net

Radical and Ionic Reaction Pathways in Strained Polycycles

The chemistry of this compound is rich with examples of radical and ionic reaction pathways, a direct consequence of its strained polycyclic structure.

The formation of thieme-connect.de-rotane via the thermal dimerization of bicyclopropylidene provides a prime example of a radical-mediated process. The reaction is believed to initiate with the homolytic cleavage of the central double bond of bicyclopropylidene, forming a diradical species which then combines to form the stable thieme-connect.de-rotane structure. thieme-connect.de

The behavior of this compound under oxidative conditions reveals the nature of its ionic intermediates. Computational studies have predicted that the radical cation of thieme-connect.de-rotane possesses a highly delocalized D4h-symmetric structure. psu.eduacs.org This is in contrast to the radical cation of the smaller analogue, -rotane, which undergoes Jahn-Teller distortion to form localized, less symmetric structures. psu.eduacs.org

Experimental evidence supports these theoretical predictions. The oxidation of thieme-connect.de-rotane with cerium ammonium (B1175870) nitrate (B79036) (CAN) resulted in a complex mixture of unidentified products. psu.edu This outcome is consistent with the formation of a delocalized radical cation that lacks a specific site for nucleophilic attack by solvent or other species. In such a delocalized system, multiple reaction pathways are likely accessible, leading to a variety of products. psu.edu

Conversely, the oxidation of -rotane under the same conditions leads to selective bond opening and trapping of the solvent, a direct consequence of the localization of the radical cation and the resulting specific points of reactivity. psu.edu

Table 1: Comparison of Theoretical and Experimental Data for the Radical Cations of -Rotane and thieme-connect.de-Rotane

Feature -Rotane Radical Cation thieme-connect.de-Rotane Radical Cation
Symmetry (Predicted) Jahn-Teller distorted (C2v and Cs) psu.eduacs.orgHighly delocalized (D4h) psu.eduacs.org
Experimental Outcome of Oxidation (CAN) Selective bond opening and solvent trapping psu.eduComplex mixture of products psu.edu
Interpretation Localized radical cation with specific reactive sites.Delocalized radical cation with no single point of attack.

Derivatization and Functionalization Strategies for Advanced Materials Development

Synthesis of Functionalized Tetraspiro[2.0.2.0.2.0.2.0]dodecane Analogues

The functionalization of the this compound core is a key step in tailoring its properties for specific applications. This is primarily achieved by introducing heteroatomic functional groups or by expanding the polycyclic framework through pericyclic reactions.

Introduction of Heteroatomic Functional Groups (e.g., Hydrazones, Ketones)

The introduction of heteroatoms like oxygen and nitrogen into the this compound framework can significantly alter its electronic and chemical properties.

Ketones: The oxidation of methylene (B1212753) groups adjacent to the cyclopropane (B1198618) rings in related polyspirocyclic systems has been shown to yield ketones. researchgate.netresearchgate.net For instance, ruthenium tetroxide has been effectively used to oxidize hydrocarbons with spiro-annulated cyclopropane groups, leading exclusively to the formation of ketones at the positions alpha to the cyclopropyl (B3062369) group. researchgate.net This method provides a direct route to introduce carbonyl functionalities. While direct oxidation of this compound itself is not explicitly detailed in the provided results, the reactivity of similar structures suggests the feasibility of synthesizing its ketone derivatives. A related dione, tetraspiro[2.0.2.1.2.0.2.1]tetradecane-7,14-dione, has been synthesized, indicating that keto-functionalized rotanes are accessible. documentsdelivered.com

Hydrazones: Although the direct synthesis of hydrazones from this compound is not found in the search results, the formation of hydrazones is a standard chemical transformation of ketones. The ketone derivatives of this compound could serve as precursors for the synthesis of corresponding hydrazones through condensation reactions with hydrazine (B178648) or its derivatives.

Pericyclic Reactions for Scaffold Expansion

Pericyclic reactions, such as the Diels-Alder reaction, offer a powerful tool for expanding the polycyclic scaffold of this compound derivatives. wikipedia.org

Diels-Alder Reaction: The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org This reaction is known for its high degree of stereochemical control and its ability to create complex cyclic systems in a single step. wikipedia.orgmdpi.com While there are no specific examples of Diels-Alder reactions directly on this compound in the provided results, the general principles of this reaction can be applied. Functionalized derivatives of this compound containing diene or dienophile moieties could undergo intramolecular or intermolecular Diels-Alder reactions to generate more elaborate, three-dimensional polycyclic structures. The reaction conditions, such as temperature, can influence the stereochemical outcome of the products. researchgate.net

Conjugation with Other Molecular Systems

To impart novel functionalities, the this compound scaffold can be conjugated with other molecular systems, such as fullerenes or polymers.

Integration with Fullerene Derivatives

The integration of this compound with fullerene derivatives can lead to the development of new materials with unique electronic and photophysical properties. While direct conjugation of this compound with fullerenes is not explicitly documented in the search results, the synthesis of fullerene-rotaxane systems suggests that such linkages are synthetically feasible. These hybrid structures could have applications in molecular electronics and photovoltaics.

Linkage to Polymer Backbones

Grafting this compound derivatives onto polymer backbones is a strategy to combine the unique properties of the rigid spiro-compound with the processability and mechanical properties of polymers. nih.gov This can be achieved through "grafting to" or "grafting from" methods. nih.gov

Grafting to: In this approach, pre-synthesized functionalized this compound molecules are attached to a polymer backbone with reactive sites. nih.gov

Grafting from: This method involves initiating polymerization from reactive sites introduced onto the this compound scaffold. beilstein-journals.org

These polymer-grafted systems could find use in creating materials with enhanced thermal stability, specific surface properties, or as components in nanocomposites.

Transformations to Novel Polycyclic Carbon Scaffolds

The strained cyclobutane (B1203170) rings within the this compound structure make it a potential precursor for transformation into other novel polycyclic carbon scaffolds. Thermal or catalytic rearrangement reactions could lead to the formation of different ring systems. For instance, the isomerization of bi(cyclopropylidene) at high temperatures yields this compound, demonstrating the potential for ring-opening and rearrangement pathways. thieme-connect.dethieme-connect.de While specific transformations of this compound into other defined polycyclic aromatic hydrocarbons (PAHs) are not detailed, the general principles of PAH transformation through atmospheric or metabolic processes suggest that the core structure could be modified to form a variety of new polycyclic compounds. nih.govnih.govcopernicus.orgcopernicus.org

Stereocontrolled Derivatization for Chiral Architectures

The creation of chiral architectures from highly symmetrical and achiral precursors such as this compound represents a significant challenge in synthetic organic chemistry. The inherent rigidity and three-dimensional nature of spirocyclic compounds make them attractive scaffolds for advanced materials and medicinal chemistry. rsc.orgoaepublish.com Achieving stereocontrol during their derivatization is crucial for accessing enantiopure materials with specific chiroptical or biological properties. This section explores the strategies employed for the stereocontrolled introduction of functional groups onto spirocyclic frameworks, leading to the formation of complex chiral architectures.

The enantioselective synthesis of spiro compounds has been an area of intense research, with significant advancements seen through the use of organocatalysis and transition-metal catalysis. rsc.orgnih.govrsc.org These methodologies have enabled the construction of spirocycles with high levels of enantiomeric and diastereomeric purity. acs.org While direct stereocontrolled derivatization of the parent this compound is not extensively documented, the principles can be extrapolated from the synthesis of other functionalized spirocyclic systems.

A key strategy involves the use of chiral catalysts to control the facial selectivity of an incoming reagent to a prochiral spirocyclic precursor or an intermediate in a cascade reaction. nih.gov For instance, synergistic catalysis, which combines the activation modes of a chiral organocatalyst and a transition metal complex, has emerged as a powerful tool for constructing optically pure spiro compounds. nih.govacs.org

One notable approach is the enantioselective synthesis of spiroisoxazolones through a cascade reaction under synergistic catalysis of a chiral secondary amine and a palladium(0) catalyst. acs.org This method allows for the generation of chiral spiroisoxazolone derivatives with high diastereoselectivity and enantioselectivity. acs.org The reaction proceeds through the formation of a chiral enamine intermediate from an α,β-unsaturated aldehyde and the chiral amine catalyst, which then reacts with an isoxazolone in a palladium-catalyzed process to form the spirocyclic product.

Another powerful technique is the palladium-catalyzed asymmetric (4 + 2) dipolar cyclization for the synthesis of chiral spiro-indenes. oaepublish.com This method utilizes a chiral ligand to control the stereochemistry of the newly formed stereocenters, including an all-carbon quaternary stereocenter, which is notoriously difficult to construct. oaepublish.com The reaction affords chiral spiro-indenes in good yields with high enantio- and diastereoselectivities. oaepublish.com

Furthermore, sequential organocatalytic Michael–domino Michael/aldol reactions have been developed for the highly stereoselective synthesis of complex spiro-decalin oxindoles. nih.gov These reactions can generate up to five contiguous stereogenic centers with excellent control over the stereochemical outcome. nih.gov

The following table summarizes representative examples of stereocontrolled derivatization strategies leading to chiral spirocyclic architectures, highlighting the catalysts used and the stereochemical outcomes achieved.

Spirocyclic ProductCatalytic SystemKey Reaction TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Spiroisoxazolone DerivativesChiral secondary amine / Pd(0)Cascade Conia-Ene type reactionup to 20:1up to 99%
Chiral Spiro-indenesPalladium / Chiral LigandAsymmetric (4 + 2) dipolar cyclizationup to 19:1up to 97%
Spiro-decalin oxindolesPyrrolidine-based organocatalyst / DBUMichael–domino Michael/aldol reaction>99:1up to 92%
Spirocyclic Azetidine OxindolesSF5-containing chiral cation phase-transfer catalystIntramolecular C–C bond formation-up to 96% (2:98 er)

Table 1: Examples of Stereocontrolled Synthesis of Chiral Spiro Compounds. Data sourced from various research findings. oaepublish.comacs.orgnih.govacs.org

These examples underscore the importance of catalyst design in achieving high levels of stereocontrol in the synthesis of chiral spirocyclic architectures. The development of novel chiral catalysts and catalytic systems continues to be a driving force in expanding the scope and utility of these unique three-dimensional molecules in materials science and beyond.

Applications and Future Research Directions

Potential as Building Blocks in Supramolecular Chemistry and Nanomaterials

The rigid, well-defined geometry of tetraspiro[2.0.2.0.2.0.2.0]dodecane makes it an attractive candidate for the construction of novel supramolecular assemblies and nanomaterials. e-bookshelf.de The cyclopropane (B1198618) rings, with their high s-character in the C-H bonds and unique electronic properties, can participate in non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are fundamental to the formation of organized supramolecular structures. wikipedia.orgwikipedia.org The predictable orientation of these interactions could allow for the design of crystalline solids with specific network topologies.

While direct applications of this compound in organic electronics have yet to be extensively explored, the electronic properties of strained ring systems offer intriguing possibilities. The high degree of s-character in the bonds of the cyclopropane rings can influence the electronic properties of the molecule. wikipedia.org Theoretical investigations into the electronic properties of functionalized nanowires and two-dimensional materials have shown that structural and electronic properties are intrinsically linked. owlstown.netresearchgate.netscirp.org The introduction of strained spirocyclic units like this compound into larger conjugated systems could potentially modulate their electronic and optical properties, a concept that is crucial for the development of new semiconductor materials. nih.govresearchgate.net

The concept of molecular machines, which are single molecules designed to perform specific functions, is a burgeoning area of nanotechnology. youtube.com The rigid, gear-like structure of [n]-rotanes, including this compound, has led to speculation about their potential use as components in such devices. The controlled rotation of the peripheral cyclopropane rings around the central core, while not yet demonstrated, could theoretically be harnessed for molecular-scale mechanical applications. The development of synthetic methods to create more complex rotaxanes, which are interlocked molecular architectures, highlights the progress towards creating sophisticated molecular systems. numberanalytics.com

Exploration in Host-Guest Chemistry

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. wikipedia.orgnih.govnih.gov The central cavity of larger [n]-rotanes and other cage-like hydrocarbons has been proposed as a potential binding site for small guest molecules. e-bookshelf.deacs.org While the cavity of this compound itself is too small to encapsulate most molecules, its derivatives or larger rotanes could be designed to have specific binding affinities. The unique electronic environment created by the strained rings could lead to selective interactions with certain guests. The synthesis of new families of molecular cages for separating hydrocarbon mixtures demonstrates the potential of precisely designed molecular architectures in this field. chemistryworld.com

Theoretical Predictions for Undiscovered Reactivity or Structural Motifs

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules that are difficult to synthesize or study experimentally. researchgate.net For this compound, theoretical studies could predict its behavior under various reaction conditions, potentially revealing novel reactivity patterns driven by its high strain energy. nih.gov For instance, calculations could identify the most likely bonds to cleave under thermal or photochemical stimulation, leading to the formation of unique radical intermediates or rearranged products. Furthermore, theoretical modeling can guide the design of new, yet-to-be-synthesized rotanes with tailored electronic or structural properties.

Challenges and Opportunities in the Field of Strained Hydrocarbon Chemistry

The synthesis of highly strained molecules like this compound presents significant challenges. tandfonline.com The accumulation of ring strain can lead to molecular instability, making the construction of these intricate architectures a complex task for synthetic chemists. numberanalytics.com However, overcoming these challenges also presents immense opportunities. The development of new synthetic methodologies for creating strained systems not only provides access to novel molecular structures but also deepens our fundamental understanding of chemical bonding and reactivity. nih.govrsc.org The synthesis of e-bookshelf.de-rotane from bicyclopropylidene is a notable achievement in this area. tandfonline.com

Broader Impact on Organic Synthesis and Chemical Theory

The study of molecules like this compound has a broader impact beyond their direct applications. These "unnatural" products push the boundaries of what is considered synthetically possible and challenge our understanding of chemical principles. e-bookshelf.de The insights gained from studying the structure, bonding, and reactivity of such strained systems contribute to the refinement of chemical theories, such as the nature of the chemical bond and the limits of molecular stability. acs.org The development of synthetic routes to these complex molecules can also lead to the discovery of new reactions and reagents that have broader utility in organic synthesis.

Compound Information

Compound NameSynonym(s)
This compound wikipedia.org-Rotane
Bicyclopropylidene
Cyclobutane (B1203170)
Cyclopropane

Physicochemical Data for this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₆ nih.gov
Molecular Weight160.26 g/mol nih.gov
CAS Number24375-17-5 wikipedia.org
IUPAC NameThis compound nih.gov
Enthalpy of Formation (gas)435.5 ± 4.6 kJ/mol chemeo.com
Ionization Energy8.90 eV chemeo.com

Q & A

Q. What are the established synthetic pathways for Tetraspiro[2.0.2.0.2.0.2.0]dodecane, and how can their efficiency be quantitatively compared?

Methodological Answer: To compare synthetic pathways, design experiments using controlled variables (e.g., catalysts, temperature, solvents) and quantify efficiency via yield, purity (HPLC/GC-MS ), and reaction time. Apply Design of Experiments (DOE) to systematically evaluate interactions between variables. Statistical tools like ANOVA can identify significant factors affecting synthesis . Ensure reproducibility by replicating trials under identical conditions .

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure, and how should data interpretation be approached?

Methodological Answer: Use NMR (¹H/¹³C) for bond connectivity, X-ray crystallography for 3D conformation, and IR spectroscopy for functional groups. Cross-validate results: for instance, NMR chemical shifts should align with crystallographic data. For complex spectra, employ computational tools (e.g., DFT calculations) to simulate and match experimental peaks . Address overlapping signals by using deuterated solvents or 2D NMR techniques .

Q. How can the compound’s stability be assessed under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to extreme pH (e.g., 1–14) and temperatures (e.g., 40–100°C). Monitor degradation via UV-Vis spectroscopy or LC-MS. Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions. Use control groups to distinguish thermal vs. hydrolytic degradation pathways .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict thermodynamic stability and reactivity?

Methodological Answer: Combine density functional theory (DFT) for energy minimization and molecular dynamics (MD) simulations to model conformational flexibility. Validate predictions with experimental calorimetry (DSC) and kinetic studies. Use software like Gaussian or VASP for simulations, ensuring basis sets align with the compound’s electronic complexity . Address discrepancies by refining force fields or incorporating solvent effects .

Q. What experimental design strategies optimize synthesis pathways while minimizing byproduct formation?

Methodological Answer: Employ response surface methodology (RSM) to model interactions between reaction parameters (e.g., catalyst concentration, solvent polarity). Use ANOVA to identify statistically significant factors . For byproduct tracking, integrate real-time monitoring (e.g., in-situ FTIR) and optimize quenching steps. Compare pathways using green chemistry metrics (e.g., E-factor) .

Q. How should contradictory spectral data from NMR and X-ray crystallography be resolved?

Methodological Answer: Re-examine sample purity (GC-MS ) and crystallography data quality (R-factor). If NMR suggests multiple conformers, perform variable-temperature NMR or crystallization under controlled conditions to isolate dominant forms. Use Powell refinement in crystallography software to resolve electron density ambiguities .

Q. What methodologies are suitable for investigating the compound’s interactions with biological membranes?

Methodological Answer: Use Langmuir-Blodgett troughs to study monolayer penetration or fluorescence anisotropy to assess membrane fluidity changes. For in vitro models, employ cell cultures with labeled membranes (e.g., fluorescent lipids) and quantify uptake via confocal microscopy. Validate findings with molecular docking simulations to identify binding sites .

Data Analysis & Contradiction Management

Q. How can kinetic data from degradation studies be analyzed to distinguish between competing reaction mechanisms?

Methodological Answer: Fit data to kinetic models (e.g., zero-order, first-order, Avrami-Erofeev) using nonlinear regression. Use Akaike Information Criterion (AIC) to select the best-fit model. For ambiguous cases, conduct isotope-labeling experiments or intermediate trapping (e.g., radical scavengers) .

Q. What statistical approaches are recommended for reconciling inconsistent results across replicate experiments?

Methodological Answer: Apply mixed-effects models to account for batch-to-batch variability. Use Grubbs’ test to identify outliers and repeat experiments under stricter controls. Meta-analysis techniques can pool data from multiple studies to identify trends obscured by noise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.